molecular formula C12H8ClNO2 B1393230 3-(3-Chlorophenyl)picolinic acid CAS No. 1225514-91-9

3-(3-Chlorophenyl)picolinic acid

Cat. No. B1393230
M. Wt: 233.65 g/mol
InChI Key: NMCUTDDETDNGBD-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)picolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .


Synthesis Analysis

The synthesis of “3-(3-Chlorophenyl)picolinic acid” and its derivatives has been studied . The researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram, in order to explore a new herbicidal molecule .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)picolinic acid” can be analyzed using various techniques such as FT-IR and FT-Raman spectra . The optimized geometry is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G(d,p) basis set .


Chemical Reactions Analysis

The interaction between chromium(III) and picolinic acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenyl)picolinic acid” include its molecular formula C12H8ClNO2 and molecular weight 233.65 .

Scientific Research Applications

OLED Stability and Synthesis

  • The stability of blue phosphorescent organic light-emitting diodes (OLEDs) based on picolinate derivatives has been studied, identifying the cleavage of the picolinate ligand as a potential cause of device instability. This insight has been used to advantageously synthesize tris-heteroleptic cyclometalated iridium(III) complexes, which are otherwise challenging to prepare (Baranoff et al., 2012).

Coordination Chemistry

  • Research into the coordination modes of picolinic acid derivatives, including 3-hydroxypicolinic acid, has led to the synthesis and structural determination of various palladium(II), platinum(II), and rhenium(V) complexes. These findings contribute to our understanding of metal-ligand interactions in coordination chemistry (Quintal et al., 2000).

Environmental Chemistry and Wastewater Treatment

  • Picolinic acid has been employed to enhance the Fenton reaction, traditionally used for wastewater treatment. The use of picolinic acid aids in accelerating iron cycling, extends the pH range, and improves the balance between oxidation universality and selectivity (Yang et al., 2021).

Catalysis and Chemical Synthesis

  • Complexes derived from picolinic acid have been used as catalysts in various chemical transformations. For instance, oxorhenium(V) chelates with picolinic acid derivatives have shown remarkable catalytic activity for the carboxylation of ethane, presenting an innovative approach to alkane functionalization (Kirillov et al., 2005).

Developmental and Neurological Studies

  • Investigations have been conducted to understand the effects of prenatal and postnatal exposure to picolinic acid derivatives on neurological development. These studies contribute valuable data to the fields of developmental biology and neurology (Bailey et al., 2008).

Material Science and Optoelectronics

  • Picolinic acid derivatives have been utilized in the field of material science, particularly in the development and understanding of metal-organic frameworks (MOFs). These compounds have been explored for their potential applications in areas such as sensing, catalysis, and optoelectronics (Gu et al., 2017).

Biodegradation and Environmental Microbiology

  • Research has identified gene clusters responsible for the degradation of picolinic acid, enhancing our understanding of the catabolic mechanisms of this compound in bacteria. This knowledge is vital for bioremediation and environmental microbiology (Qiu et al., 2019).

Safety And Hazards

The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product .

Future Directions

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

properties

IUPAC Name

3-(3-chlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCUTDDETDNGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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